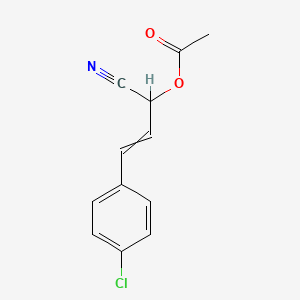![molecular formula C9H10FN5 B14416397 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- CAS No. 87253-79-0](/img/structure/B14416397.png)
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with 4-fluorobenzyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, incorporating advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cellular proliferation.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and DNA. The compound inhibits DNA synthesis by binding to specific sites on the DNA molecule, preventing the replication process. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- can be compared with other similar compounds such as:
3,5-Diamino-1,2,4-triazole: This compound lacks the fluorophenyl group, making it less effective in certain applications.
1H-1,2,4-Triazole:
The presence of the fluorophenyl group in 1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]- enhances its chemical properties, making it more versatile and effective in various applications.
Eigenschaften
CAS-Nummer |
87253-79-0 |
|---|---|
Molekularformel |
C9H10FN5 |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
3-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H10FN5/c10-7-3-1-6(2-4-7)5-12-9-13-8(11)14-15-9/h1-4H,5H2,(H4,11,12,13,14,15) |
InChI-Schlüssel |
DWMZEXJSDVKUNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=NNC(=N2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)
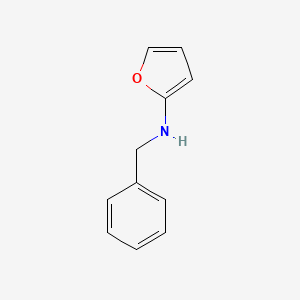

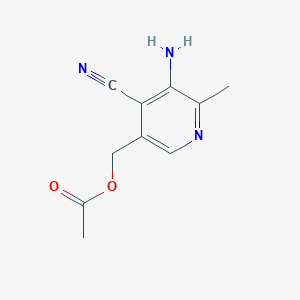
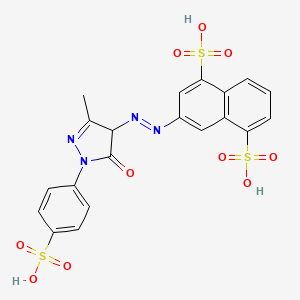
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
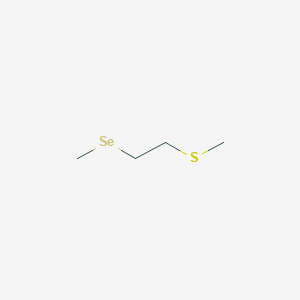
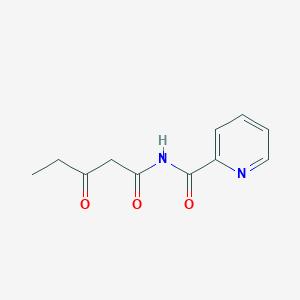
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)

![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
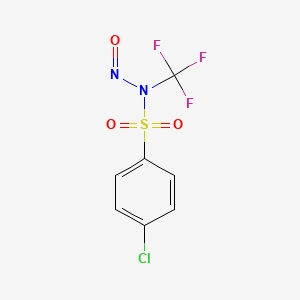
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
